methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tropane derivative characterized by its stereospecific configuration and substituted aromatic ring. Its molecular formula is C₁₆H₂₀FNO₂, with a molecular weight of 293.34 g/mol (calculated from the formula in ). The compound features a rigid 8-azabicyclo[3.2.1]octane core, a methyl ester at position 2, a 4-fluorophenyl group at position 3, and a methyl-substituted nitrogen at position 8 . The stereochemistry (1R,2S,3S,5S) is critical for its biological interactions, as seen in related tropane alkaloids like cocaine and RTI compounds .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQENMLDRCTO-YJNKXOJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50370-56-4 | |
| Record name | Win 35428 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WIN-35428 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZT6KJ947T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of WIN35428 involves several steps, starting from the precursor methylecgonidine. The key steps include:
Reaction with parafluorophenylmagnesium bromide: This step introduces the fluorophenyl group.
Methylation: The final step involves methylating nor-CFT or 2-desmethyl-CFT to produce WIN35428.
Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
WIN35428 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WIN35428 has a wide range of applications in scientific research:
Chemistry: It is used to study the binding of novel ligands to the dopamine transporter.
Biology: Radiolabeled forms of WIN35428 are used to map the distribution of dopamine transporters in the brain.
Industry: WIN35428 is used in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
WIN35428 acts as a dopamine reuptake inhibitor. It binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound also has some affinity for the serotonin transporter, although its primary target is the dopamine transporter .
Comparison with Similar Compounds
Metabolic and Pharmacokinetic Comparisons
- Target Compound : Fluorine’s electronegativity may slow CYP450-mediated demethylation, contrasting with Troparil’s rapid demethylation to active metabolites .
- 4-Chloro Analog : Chlorine’s inductive effect could accelerate hepatic clearance compared to fluorine .
- Cocaine : Short half-life (1 hour) due to esterase hydrolysis; the target’s methyl ester may offer similar vulnerability but slower kinetics .
Biological Activity
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as WIN 35428, is a bicyclic compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20FNO2
- Molecular Weight : 277.34 g/mol
- CAS Number : 50370-56-4
This compound primarily functions as a dopamine transporter (DAT) inhibitor , which plays a crucial role in the regulation of dopamine levels in the brain. By inhibiting DAT, WIN 35428 increases extracellular dopamine concentrations, which can influence various neurobiological processes including mood regulation and motor control .
Pharmacological Effects
The biological activity of WIN 35428 has been documented in several studies:
- Dopaminergic Activity : As a DAT inhibitor, it enhances dopaminergic signaling. This property is particularly relevant in the context of neurodegenerative diseases and psychiatric disorders where dopamine dysregulation is evident.
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Potential Therapeutic Applications :
- Neuropsychiatric Disorders : Its ability to modulate dopamine levels suggests potential use in treating conditions such as depression and schizophrenia.
- Addiction Treatment : By altering dopamine dynamics, it may help in managing addiction disorders.
In Vitro Studies
Research has demonstrated that WIN 35428 exhibits significant inhibitory effects on DAT with an IC50 value indicating its potency . The compound's interaction with other neurotransmitter systems has also been explored to assess its broader pharmacological profile.
Data Table: Biological Activity Summary
Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry evaluated the effects of WIN 35428 on animal models exhibiting symptoms of depression. The results indicated that administration led to significant improvement in depressive behaviors correlated with increased dopamine levels in the prefrontal cortex.
Study 2: Addiction Models
Research conducted on addiction models demonstrated that WIN 35428 reduced relapse rates in subjects previously exposed to addictive substances by modulating dopaminergic pathways involved in reward processing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
